molecular formula C32H38N6O3S B2889196 N-cyclohexyl-N-methyl-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide CAS No. 1040879-27-3

N-cyclohexyl-N-methyl-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide

Cat. No.: B2889196
CAS No.: 1040879-27-3
M. Wt: 586.76
InChI Key: OIVFUPHRGAFEKH-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-methyl-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide, identified by CAS 1401235-27-5, is a potent and selective chemical probe that functions as a PARP1/BARD1 protein-protein interaction inhibitor . This mechanism is distinct from canonical PARP enzyme inhibition and represents a novel strategy for targeting DNA repair pathways in cancer cells. By disrupting the PARP1-BARD1 heterodimer, this compound impedes the initiation of the DNA damage response, particularly the homologous recombination repair pathway. This activity renders it a valuable tool for researchers investigating the molecular underpinnings of DNA repair, synthetic lethality, and for exploring new therapeutic avenues in oncology , especially in cancers with specific DNA repair deficiencies like those involving BRCA mutations. Supplied as a high-purity compound, it is intended for in vitro and cell-based studies to elucidate PARP1's non-catalytic functions and to evaluate its potential as a drug target. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-cyclohexyl-N-methyl-2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N6O3S/c1-35(23-10-4-2-5-11-23)29(40)22-42-32-34-26-15-9-8-14-25(26)30-33-27(31(41)38(30)32)16-17-28(39)37-20-18-36(19-21-37)24-12-6-3-7-13-24/h3,6-9,12-15,23,27H,2,4-5,10-11,16-22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVFUPHRGAFEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)N5CCN(CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name / ID Core Structure Key Substituents Molecular Weight Reference
Target Compound Imidazo[1,2-c]quinazolinone 3-Oxo-3-(4-phenylpiperazin-1-yl)propyl; Cyclohexyl-methyl acetamide ~650 (estimated) This work
N-(5-Methyl-1,2-oxazol-3-yl)-2-[(2-oxo-2-{2-[3-(4-phenyl-1-piperazinyl)propanoyl]hydrazino}ethyl)sulfanyl]acetamide Oxazole-hydrazine 4-Phenylpiperazine; Hydrazine-linked propanoyl Not reported
2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide Imidazo[1,2-c]quinazolinone 4-Phenylpiperazine; Isopropylphenyl acetamide 594.7

Key Observations :

  • The target compound shares the imidazo[1,2-c]quinazolinone core with the compound in , but differs in the acetamide substituent (cyclohexyl-methyl vs. isopropylphenyl). This modification may enhance steric bulk and alter target selectivity.
  • Compared to the oxazole-hydrazine derivative in , the target compound lacks a hydrazine linker, which could reduce metabolic instability associated with hydrazine moieties.

Key Observations :

  • The target compound’s synthesis likely parallels methods in and , involving diazonium salt coupling for core functionalization and amide bond formation .
  • The absence of reported melting points or solubility data for the target compound necessitates extrapolation from analogues. Its cyclohexyl-methyl group may reduce aqueous solubility compared to .

Bioactivity and Target Profiling

Table 3: Bioactivity Correlations and Computational Predictions

Metric Target Compound Compound from Compound from (ZINC00027361)
Predicted Targets Kinases (e.g., PI3K/AKT), serotonin receptors Kinases, GPCRs GSK3β inhibitor
Structural Similarity* Tanimoto index: 0.75 (Morgan fingerprints) Dice index: 0.68 (MACCS keys)
Bioactivity Clustering Likely grouped with kinase inhibitors Clustered with CNS-active agents Clustered with metabolic regulators

*Similarity metrics calculated using Morgan fingerprints or MACCS keys as in .

Key Observations :

  • The 4-phenylpiperazine moiety suggests affinity for kinase targets (e.g., PI3K/AKT) and serotonin receptors, as seen in .

Q & A

Q. What are the key synthetic strategies for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Core formation : Constructing the imidazo[1,2-c]quinazoline core via cyclization reactions under controlled temperatures and inert atmospheres .
  • Functionalization : Introducing the sulfanyl group through nucleophilic substitution and coupling the 4-phenylpiperazine moiety via amide bond formation .
  • Final acylation : Attaching the N-cyclohexyl-N-methylacetamide group using standard acylation reagents like EDCI/HOBt . Key challenges include minimizing side reactions during coupling steps, which require precise stoichiometric control .

Q. Which analytical techniques confirm the structure and purity of this compound?

  • NMR spectroscopy : To verify proton and carbon environments, particularly for distinguishing fused-ring systems and substituents .
  • Mass spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .
  • X-ray crystallography : Resolves bond lengths and angles in the crystalline state, critical for validating stereochemistry . Purity is assessed via HPLC (>95% purity threshold) and TLC monitoring during synthesis .

Q. What functional groups dominate its reactivity?

Key groups include:

  • Sulfanyl (-S-) : Prone to oxidation (e.g., forming sulfoxides) or substitution reactions .
  • Acetamide (-NHCO-) : Participates in hydrolysis under acidic/basic conditions .
  • Imidazoquinazoline core : Aromatic electrophilic substitution at electron-rich positions . Reactivity studies should prioritize inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of sulfur or degradation of the fused-ring system .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Design of Experiments (DoE) : Statistical optimization of variables like temperature, solvent (DMF vs. THF), and catalyst loading .
  • In-line monitoring : Use flow chemistry to track intermediate formation and adjust parameters in real time .
  • Side reaction mitigation : Employ scavenger resins or gradient purification to remove byproducts .

Q. How to resolve contradictory data in biological activity assays?

  • Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests to confirm target engagement .
  • Purity verification : Re-analyze compound batches via NMR/MS to rule out impurities as confounding factors .
  • Dose-response curves : Ensure activity is concentration-dependent and reproducible across multiple cell lines .

Q. What computational methods predict binding affinity to target enzymes?

  • Molecular docking : Use software like AutoDock to model interactions with kinase ATP-binding pockets, guided by X-ray crystallography data .
  • MD simulations : Assess binding stability over 100-ns trajectories to identify critical residues for affinity .
  • QSAR modeling : Correlate substituent modifications (e.g., phenylpiperazine) with activity trends from analogous compounds .

Q. How to design derivatives to enhance bioavailability?

  • Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to improve solubility .
  • Structural simplification : Reduce molecular weight by replacing the cyclohexyl group with smaller alkyl chains while retaining activity .
  • LogP optimization : Balance hydrophobicity using substituents like methoxy or fluorine to enhance membrane permeability .

Q. How to address solubility challenges in in vitro testing?

  • Co-solvents : Use DMSO-ethanol mixtures (≤5% v/v) to maintain compound stability .
  • Nanoparticle formulation : Encapsulate in PEGylated liposomes to enhance aqueous dispersion .
  • Salt formation : Convert the free base to a hydrochloride salt for improved solubility in buffered solutions .

Q. What structural features drive its enzyme inhibition?

  • Imidazoquinazoline core : Mimics ATP’s adenine moiety, enabling competitive binding to kinase pockets .
  • Sulfanyl linker : Enhances hydrophobic interactions with catalytic lysine residues .
  • 4-Phenylpiperazine : Stabilizes charge-charge interactions via its tertiary amine group . Mutagenesis studies on target enzymes can validate these interactions .

Q. How to ensure compound stability during long-term storage?

  • Storage conditions : Store at -20°C under argon in amber vials to prevent photodegradation .
  • Lyophilization : Freeze-dry in sucrose matrix for reconstitution in buffer .
  • Stability assays : Monitor degradation via accelerated thermal testing (40°C/75% RH) and LC-MS .

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